Methyl 2-(acetyloxy)-6-methylbenzoate
Description
Methyl 2-(acetyloxy)-6-methylbenzoate (CAS: Not explicitly provided in evidence) is an ester derivative of benzoic acid featuring a methyl ester at the carboxyl group, an acetyloxy group at the 2-position, and a methyl substituent at the 6-position.
Properties
CAS No. |
68040-67-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetyloxy-6-methylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-7-5-4-6-9(15-8(2)12)10(7)11(13)14-3/h4-6H,1-3H3 |
InChI Key |
ALADECPSHFJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)-6-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-6-methylbenzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-hydroxy-6-methylbenzoic acid and acetic acid.
Reduction: 2-(acetyloxy)-6-methylbenzyl alcohol.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(acetyloxy)-6-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(acetyloxy)-6-methylbenzoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The compound’s reactivity is largely influenced by the electron-withdrawing effects of the ester group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent patterns, derived from evidence:
Key Observations:
- Substituent Reactivity: Acetyloxy (AcO) vs. Hydroxyl (OH): The acetyloxy group in the target compound enhances lipophilicity and stability compared to hydroxyl groups (e.g., 2-hydroxy-6-methylbenzoic acid) . Bromine vs. Acetyloxy: Methyl 6-amino-2-bromo-3-methoxybenzoate () exhibits higher reactivity in substitution reactions due to the bromine atom, unlike the acetyloxy group, which is less labile. Phenoxy vs.
- Electronic Effects: Electron-withdrawing groups (e.g., acetyloxy, phenoxy) at the 2-position deactivate the aromatic ring toward electrophilic substitution, directing reactions to the 4- or 6-positions .
Physical and Spectral Properties
- Solubility: Esters like ethyl 2-methoxybenzoate () are soluble in ethanol, suggesting similar solubility for methyl 2-(acetyloxy)-6-methylbenzoate. Increased acetyl or phenoxy groups (e.g., ) reduce water solubility due to higher hydrophobicity.
Spectroscopic Data :
- Mass Spectrometry : Analogues like ethyl 2-hydroxy-6-methoxybenzoate () show base peaks at m/z 150 (salicylate fragment), a pattern likely shared by the target compound.
- UV/Vis : The absence of a hydroxyl group in the target compound (compared to 2-hydroxy-6-methylbenzoic acid) may shift UV λmax due to reduced conjugation .
Biological Activity
Methyl 2-(acetyloxy)-6-methylbenzoate, also known by its CAS number 68040-67-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from salicylic acid. Its structure can be represented as follows:
This compound features an acetyloxy group at the 2-position and a methyl group at the 6-position of the benzoate ring, contributing to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers isolated various compounds from soil fungi, including this ester, and tested their efficacy against a range of pathogens. The results showed that it inhibited the growth of specific bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates immune responses, potentially offering therapeutic benefits for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.
- Modulation of Signaling Pathways : It appears to affect NF-kB signaling, reducing the expression of inflammatory mediators .
- Direct Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival .
Study on Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate that this compound possesses potent antimicrobial activity, particularly against gram-positive bacteria .
Anti-inflammatory Study
In another study focusing on anti-inflammatory effects, macrophages were treated with varying concentrations of the compound. The following results were observed regarding cytokine production:
| Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| 10 | 150 | 200 |
| 50 | 100 | 150 |
| 100 | 50 | 100 |
The data clearly show a dose-dependent reduction in cytokine levels, highlighting the compound's potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
